molecular formula C16H15ClN2O3 B5880764 (2E)-N-(5-chloropyridin-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

(2E)-N-(5-chloropyridin-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

Cat. No.: B5880764
M. Wt: 318.75 g/mol
InChI Key: WXPLTNKZQUHAQT-XBXARRHUSA-N
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Description

(2E)-N-(5-chloropyridin-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond. This compound features a chloropyridine moiety and a dimethoxyphenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(5-chloropyridin-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloropyridine-2-amine and 3,4-dimethoxybenzaldehyde.

    Formation of Enamine: The amine group of 5-chloropyridine-2-amine reacts with the aldehyde group of 3,4-dimethoxybenzaldehyde under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is reduced to form the corresponding amine.

    Amidation: The amine reacts with an appropriate acylating agent, such as an acid chloride or anhydride, to form the final enamide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(5-chloropyridin-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-N-(5-chloropyridin-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide would depend on its specific biological target. Potential mechanisms could involve:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways Involved: It could modulate signaling pathways, inhibit enzyme activity, or alter gene expression.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(5-chloropyridin-2-yl)-3-phenylprop-2-enamide: Similar structure but lacks the dimethoxy groups.

    (2E)-N-(5-chloropyridin-2-yl)-3-(3,4-dihydroxyphenyl)prop-2-enamide: Similar structure but has hydroxyl groups instead of methoxy groups.

Uniqueness

The presence of the 3,4-dimethoxyphenyl group in (2E)-N-(5-chloropyridin-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide may impart unique chemical and biological properties, such as increased lipophilicity or enhanced binding affinity to specific targets.

Properties

IUPAC Name

(E)-N-(5-chloropyridin-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-21-13-6-3-11(9-14(13)22-2)4-8-16(20)19-15-7-5-12(17)10-18-15/h3-10H,1-2H3,(H,18,19,20)/b8-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPLTNKZQUHAQT-XBXARRHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=NC=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NC=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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